Cas no 1247532-04-2 (1-(2-bromo-5-fluorophenyl)butan-2-one)

1-(2-bromo-5-fluorophenyl)butan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromo-5-fluorophenyl)butan-2-one
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- MDL: MFCD16819719
- Inchi: 1S/C10H10BrFO/c1-2-9(13)6-7-5-8(12)3-4-10(7)11/h3-5H,2,6H2,1H3
- InChI Key: FFBVSVXLDUQCPX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1CC(CC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1
1-(2-bromo-5-fluorophenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434056-1 g |
1-(2-Bromo-5-fluorophenyl)butan-2-one; . |
1247532-04-2 | 1g |
€1,204.90 | 2022-03-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621701-1g |
1-(2-Bromo-5-fluorophenyl)butan-2-one |
1247532-04-2 | 98% | 1g |
¥7732.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621701-5g |
1-(2-Bromo-5-fluorophenyl)butan-2-one |
1247532-04-2 | 98% | 5g |
¥23077.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513242-1g |
1-(2-Bromo-5-fluorophenyl)butan-2-one |
1247532-04-2 | 97% | 1g |
¥3654.0 | 2023-04-04 | |
abcr | AB434056-1g |
1-(2-Bromo-5-fluorophenyl)butan-2-one; . |
1247532-04-2 | 1g |
€1621.80 | 2024-08-03 | ||
Ambeed | A470142-1g |
1-(2-Bromo-5-fluorophenyl)butan-2-one |
1247532-04-2 | 97% | 1g |
$532.0 | 2024-04-25 |
1-(2-bromo-5-fluorophenyl)butan-2-one Related Literature
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 1-(2-bromo-5-fluorophenyl)butan-2-one
1-(2-Bromo-5-Fluorophenyl)Butan-2-One: A Comprehensive Overview
The compound 1-(2-bromo-5-fluorophenyl)butan-2-one, with the CAS number 1247532-04-2, is a notable organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a ketone functionality. The presence of both bromine and fluorine substituents on the aromatic ring introduces interesting electronic properties, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the potential of 1-(2-bromo-5-fluorophenyl)butan-2-one in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and anticancer properties. The ketone group in the molecule serves as an excellent site for nucleophilic attacks, enabling the formation of diverse derivatives. For instance, the formation of enamine derivatives from this compound has shown promise in modulating enzyme activities associated with chronic inflammatory diseases.
The synthesis of 1-(2-bromo-5-fluorophenyl)butan-2-one typically involves multi-step processes, often starting from bromoaromatic precursors. One common approach is the Friedel-Crafts acylation reaction, where an acylating agent reacts with an aromatic ring in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and selectivity, ensuring the production of high-quality material suitable for further studies.
In terms of applications, 1-(2-bromo-5-fluorophenyl)butan-2-one has found utility in both academic research and industrial settings. Its use as an intermediate in organic synthesis has been documented in numerous publications, underscoring its versatility as a building block for more complex molecules. Additionally, its ability to undergo various functional group transformations makes it a valuable tool for medicinal chemists aiming to design novel therapeutic agents.
Recent advancements in computational chemistry have also shed light on the electronic properties of 1-(2-bromo-5-fluorophenyl)butan-2-one. Quantum mechanical calculations have revealed that the bromine and fluorine substituents significantly influence the electron distribution across the aromatic ring, enhancing its reactivity towards electrophilic substitution reactions. These insights have paved the way for more efficient synthetic strategies and improved understanding of its reactivity patterns.
In conclusion, 1-(2-bromo-5-fluorophenyl)butan-2-one stands out as a versatile and intriguing compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, combined with recent research findings, positions it as a key player in advancing our understanding of complex chemical systems and developing innovative therapeutic solutions.
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